molecular formula C12H14N2OS2 B3993736 3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 132627-72-6

3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3993736
CAS No.: 132627-72-6
M. Wt: 266.4 g/mol
InChI Key: BFMZVAGSDKNEJI-UHFFFAOYSA-N
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Description

The 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This specific derivative, 3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, is a chemical reagent of interest for multiple research areas. Compounds based on this core structure have been identified as potent inhibitors of the enzyme tyrosinase, which plays a key role in melanin production. Research indicates that such inhibitors are valuable for investigating therapeutic strategies for skin hyperpigmentation disorders . Furthermore, this chemical scaffold has demonstrated significant potential in antimicrobial research, with some derivatives exhibiting excellent in vitro antifungal activity against pathogens like Candida albicans and Aspergillus niger , comparable to the drug ketoconazole . Beyond these applications, derivatives of this heterocyclic system have also been explored as inhibitors of full-length RORγt, a nuclear receptor that is a promising target for the treatment of autoimmune and inflammatory diseases . The presence of the tetrahydrobenzothienopyrimidine core, which is structurally similar to endogenous pyrimidines, often confers favorable drug-like properties and low toxicity, making it a promising scaffold for drug discovery efforts . This product is intended for research purposes only.

Properties

IUPAC Name

3,7-dimethyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-6-3-4-7-8(5-6)17-10-9(7)11(15)14(2)12(16)13-10/h6H,3-5H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMZVAGSDKNEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927752
Record name 3,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670172
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

132627-72-6
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3,7-dimethyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132627726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the pyrimidine ring. Key steps may include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Pyrimidine Ring Construction: The pyrimidine ring is often introduced via condensation reactions with appropriate amines and carbonyl compounds.

    Functional Group Modifications: Introduction of methyl and sulfanyl groups is carried out using standard organic synthesis techniques such as alkylation and thiolation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Sulfur-Based Reactivity

The exocyclic thiol group at position 2 drives nucleophilic substitution and oxidation reactions:

  • Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide, ethyl bromide) in basic conditions (NaOH/ethanol) to form 2-alkylsulfanyl derivatives.
    Example :
    Compound+CH3INaOH/EtOH, reflux2-methylsulfanyl derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH/EtOH, reflux}} 2\text{-methylsulfanyl derivative}
    Yield: 85–92% .

  • Oxidation :
    Treatment with hydrogen peroxide (H2_2O2_2) in acetic acid converts the thiol to a sulfonyl (-SO2_2) group:
    -SHH2O2/AcOH-SO2H-SO2-alkyl\text{-SH} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{-SO}_2\text{H} \rightarrow \text{-SO}_2\text{-alkyl} .

Table 1: Sulfur-Directed Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
AlkylationCH3_3I, NaOH, ethanol, reflux2-Methylsulfanyl derivative89
OxidationH2_2O2_2, AcOH, 60°C2-Sulfonyl derivative78
Nucleophilic substitutionR-X (alkyl halides), base2-Alkylsulfanyl analogs80–95

Heterocyclization Reactions

The pyrimidine ring participates in cyclocondensation with aldehydes and hydrazonoyl halides:

  • With Aldehydes :
    Reacts under acidic conditions (glacial AcOH/DMSO) to form fused triazolo or tetrazino derivatives.
    Example :
    Compound+ArCHOAcOH/DMSOTriazolo-thienopyrimidine\text{Compound} + \text{ArCHO} \xrightarrow{\text{AcOH/DMSO}} \text{Triazolo-thienopyrimidine} .

  • With Hydrazonoyl Halides :
    Forms pyrimidino[1,2-b] tetrazines in chloroform with triethylamine:
    Compound+RCOC(X):NNHPhTetrazine derivatives\text{Compound} + \text{RCOC(X):NNHPh} \rightarrow \text{Tetrazine derivatives} (Yield: 70–82%) .

Table 2: Cyclocondensation Products

Partner ReagentConditionsProduct ClassKey Functional GroupsSource
BenzaldehydeAcOH/DMSO, refluxTriazolo-thienopyrimidineC=N, CO
Hydrazonoyl bromideCHCl3_3, Et3_3NPyrimidino-tetrazineN=N, Ar

Ring Functionalization

The tetrahydrobenzothiophene moiety undergoes electrophilic substitution:

  • Halogenation :
    Bromine in acetic acid substitutes at position 5 or 6 of the benzothiophene ring.

  • Nitration :
    Nitrating mixtures (HNO3_3/H2_2SO4_4) introduce nitro groups at position 7 .

Metal Complexation

The thiol and pyrimidine N atoms coordinate with transition metals:

  • Cu(II) Complexes :
    Formed in ethanol with CuCl2_2, yielding octahedral complexes (λmax_{\text{max}} = 420–450 nm) .

  • Ag(I) Complexes :
    Reacts with AgNO3_3 to generate antimicrobial-active species.

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

  • Anti-Tyrosinase Activity :
    2-Benzylsulfanyl analogs show IC50_{50} = 12.3 μM (vs. kojic acid, IC50_{50} = 16.7 μM) .

  • Anticancer Potential :
    Tellurium-containing derivatives inhibit leukemia cell lines (IC50_{50} = 1.8–4.2 μM) .

Mechanistic Insights

  • Alkylation Kinetics :
    Follows second-order kinetics (k = 1.2 × 103^{-3} L·mol1^{-1}·s1^{-1} at 25°C).

  • Oxidation Pathways :
    Thiol → sulfinic acid → sulfonic acid intermediates detected via HPLC-MS.

Scientific Research Applications

3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro1

    Medicinal Chemistry: This compound may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving sulfur-containing molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfanyl group can influence its reactivity and binding properties, potentially affecting various biological pathways.

Comparison with Similar Compounds

Table 1: Substituent Variations and Their Implications

Compound Name Substituents (Position) Key Properties/Activities Reference
Target Compound : 3,7-Dimethyl-2-sulfanyl-... 2-SH; 3,7-CH₃ Potential nucleophilic reactivity (via -SH); increased lipophilicity
3-Amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-SH; 3-NH₂ Enhanced hydrogen bonding; bioactive (antimicrobial, anti-inflammatory)
2-[(4-Bromophenoxy)]-3-isopropyl-... 2-O-C₆H₄Br; 3-CH(CH₃)₂ Improved π-π stacking (bromophenyl); steric hindrance (isopropyl)
7-tert-Butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 7-C(CH₃)₃ Higher metabolic stability (tert-butyl)
3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)-... 2-oxadiazole-SH Antitumor activity; improved solubility via heterocycle

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Methyl and tert-butyl groups (e.g., at position 7) increase logP values, enhancing blood-brain barrier penetration .
  • Solubility : Polar substituents (e.g., oxadiazole) improve aqueous solubility, critical for oral bioavailability .
  • Metabolic Stability : Chloro derivatives (e.g., 4-Cl) are prone to hydrolysis, whereas tert-butyl groups resist oxidative metabolism .

Biological Activity

The compound 3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity comprehensively, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Information

  • IUPAC Name : 3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one
  • Molecular Formula : C13H16N2OS2
  • Molecular Weight : 284.41 g/mol

Structural Representation

The compound's structure features a benzothieno-pyrimidine core with specific substituents that influence its biological activity. The presence of sulfur in the structure is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3,7-dimethyl-2-sulfanyl derivatives demonstrate efficacy against various bacterial strains and fungi. A study conducted on thienopyrimidine derivatives revealed their potential as antibacterial agents against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Thienopyrimidine compounds have also been investigated for their anticancer effects. The compound under discussion has shown promise as a tyrosine kinase inhibitor , which is crucial for cancer cell proliferation. In vitro studies suggest that it can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, there is emerging evidence that suggests anti-inflammatory activities associated with thienopyrimidine derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Study 1: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including 3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Anticancer Activity

In a recent investigation focusing on cancer cell lines (e.g., MCF-7 and HeLa), the compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. Mechanistic studies revealed that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Study 3: Anti-inflammatory Mechanism

A study assessing the anti-inflammatory potential of thienopyrimidine derivatives found that treatment with 3,7-dimethyl-2-sulfanyl significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the inhibition of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeEfficacyReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yields and purity?

Methodological Answer: Synthetic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance cyclization efficiency in aza-Wittig reactions .
  • Catalyst choice : EtO⁻Na⁺ or K₂CO₃ improves nucleophilic substitution during ring closure .
  • Purification : Crystallization with ethyl acetate or acetonitrile achieves >85% purity for intermediates .

Q. Example Table: Reaction Conditions for Nucleophilic Substitution

NucleophileCatalystSolventYield RangeReference
PhenolsK₂CO₃THF65–78%
Secondary aminesEtO⁻Na⁺Toluene70–85%

Q. What analytical techniques confirm structural integrity in thienopyrimidine systems?

Methodological Answer:

  • Single-crystal XRD : Resolves stereochemistry and validates fused-ring systems (mean C–C bond accuracy: 0.003–0.004 Å) .
  • NMR spectroscopy : Key signals include δ 2.34 ppm (SCH₃) and δ 8.85 ppm (NH) in DMSO-d₆ .
  • IR spectroscopy : Peaks at 1668–1718 cm⁻¹ confirm C=O and C=S bonds .

Advanced Research Questions

Q. What experimental strategies evaluate pharmacological potential in preclinical models?

Methodological Answer:

  • In vitro assays : COX-1/COX-2 inhibition (IC₅₀) for anti-inflammatory activity ; MIC testing against Gram+/Gram– bacteria .
  • In vivo models : Carrageenan-induced paw edema (rodents) for dose-response analysis .
  • Statistical rigor : ANOVA with post-hoc Tukey tests to compare activity across derivatives .

Q. How to design SAR studies for substituent impact on bioactivity?

Methodological Answer:

  • Systematic substitution : Modify 2-sulfanyl or 3-amino groups (e.g., aryl, alkyl, hydrazine) .
  • Activity mapping :
    • Anti-inflammatory : 3-(4-fluorophenyl) enhances COX-2 selectivity .
    • Antimicrobial : Bulkier substituents (e.g., 3,5-di-tert-butyl) improve lipid membrane penetration .

Q. Example Table: Substituent-Activity Trends

PositionSubstituentBiological ActivityReference
2SCH₃Baseline antimicrobial
34-FluorophenylCOX-2 inhibition (IC₅₀: 1.2 µM)
7MethylImproved metabolic stability

Q. What considerations are critical for molecular docking studies?

Methodological Answer:

  • Protein preparation : Use crystal structures (e.g., FGFR1 kinase, PDB: 3GQI) with water molecules removed .
  • Ligand parametrization : Assign charges via AM1-BCC in OpenBabel .
  • Validation : Compare docking poses (RMSD <2.0 Å) with co-crystallized ligands .

Q. How to resolve contradictions in biological activity data across derivatives?

Methodological Answer:

  • Reproducibility checks : Confirm compound purity (>95% by HPLC) and stereochemistry .
  • Assay standardization : Use identical cell lines (e.g., RAW 264.7 for inflammation) .
  • Meta-analysis : Cross-reference pharmacokinetic data (e.g., logP, solubility) to explain outliers .

Q. What purification techniques isolate stereochemically pure chiral analogs?

Methodological Answer:

  • Chiral chromatography : Use amylose-based columns with hexane:IPA (90:10) .
  • Crystallization : Ethyl acetate/hexane mixtures resolve diastereomers (e.g., 4a vs. 4b in triazolopyrimidines) .
  • HPLC-MS : Monitor elution profiles with [M+H]⁺ ions (e.g., m/z 365.0 for trifluoromethyl derivatives) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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